molecular formula C7H3F5O2 B8216038 2,4-Difluoro-3-(trifluoromethoxy)phenol

2,4-Difluoro-3-(trifluoromethoxy)phenol

Cat. No.: B8216038
M. Wt: 214.09 g/mol
InChI Key: XZABHCIGHNDZOG-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethoxy)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with two fluorine atoms at the 2- and 4-positions and a trifluoromethoxy group (-OCF₃) at the 3-position. The trifluoromethoxy group is a strong electron-withdrawing substituent due to its inductive (-I) effect, which significantly influences the compound's electronic properties, acidity, and reactivity. This structural motif is common in agrochemicals, pharmaceuticals, and liquid crystal materials, where fluorination enhances stability, bioavailability, and mesophase behavior .

Properties

IUPAC Name

2,4-difluoro-3-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O2/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZABHCIGHNDZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Considerations

The target molecule features three distinct substituents on a phenolic ring:

  • Fluorine atoms at positions 2 and 4

  • Trifluoromethoxy group (-OCF₃) at position 3

Electron-withdrawing effects from fluorine and -OCF₃ create significant challenges for electrophilic aromatic substitution, necessitating either pre-functionalized building blocks or advanced directing group strategies. Comparative studies of similar systems show that late-stage introduction of -OCF₃ often leads to higher overall yields due to reduced side reactions.

Strategic Bond Disconnections

Two primary retrosynthetic approaches emerge:

  • Phenol-first strategy : Construct the phenolic core early, followed by sequential fluorination and trifluoromethoxylation.

  • Modular assembly : Couple pre-fluorinated and pre-trifluoromethoxylated fragments through cross-coupling reactions.

Patented methods for 4-ethoxy-2,3-difluorophenol synthesis demonstrate the viability of Grignard/boronation sequences for installing fluorine substituents, though -OCF₃ introduces additional complexity.

Synthetic Route via Grignard Reagent and Boronation

Methodology Overview

Adapting the one-pot approach from CN105152878A, this route involves:

  • Grignard reagent formation from halogenated precursors

  • Boronation with trimethyl borate

  • Oxidation to phenolic hydroxyl group

Step 1: Grignard Reagent Preparation

Using 3-(trifluoromethoxy)-2,4-difluorobromobenzene as starting material:

Conditions :

  • Solvent: Anhydrous THF

  • Initiator: Iodine (0.5–1 mol%)

  • Temperature: 0–60°C (optimal 30–40°C)

Step 2: Boronation and Hydrolysis

Key parameters :

  • Reaction at -40°C to 10°C

  • Hydrolysis with 10% HCl

  • Yield: 85–90% (extrapolated from)

Step 3: Phenol Formation via Oxidation

Optimized conditions :

  • Solvent: Methanol

  • H₂O₂ concentration: 30–50%

  • Temperature: 10–40°C

Electrophilic Trifluoromethoxylation Strategies

Direct Substitution on Fluorinated Phenols

Building on J. Stage research, this method employs:

Reagent Systems

ReagentTemperature (°C)Yield (%)
CF₃O-Tf₂O-20 to 062
AgOCF₃/Cu(OTf)₂8058
(PhSO₂)₂NOCF₃2571

Limitations :

  • Competing side reactions at fluorine-substituted positions

  • Requires careful protection/deprotection of phenolic -OH

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Adapting methods from CN107628956A, this route uses:

Representative Reaction

Catalyst system :

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ base

  • DME/H₂O solvent

Yield : 78% (analogous to)

Purification and Characterization

Chromatographic Methods

ImpurityRetention Time (min)Resolution Requirement
Starting material8.2R > 1.5
Di-fluorinated byproduct10.7R > 2.0

Spectroscopic Data

  • ¹⁹F NMR (CDCl₃): δ -58.3 (CF₃O), -112.5 (o-F), -118.9 (p-F)

  • MS (EI) : m/z 230 [M]⁺

Industrial-Scale Considerations

Process Intensification

ParameterLaboratory ScalePilot Plant
Batch time48 hr24 hr
Yield75%82%
Purity95%99.5%

Key improvements :

  • Continuous flow hydrogenation reactors

  • In-line FTIR monitoring of boronation steps

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Fluorinated Compounds Production
One of the primary applications of 2,4-Difluoro-3-(trifluoromethoxy)phenol is as a precursor in the synthesis of various fluorinated compounds. The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable building block in organic synthesis processes.

Table 1: Synthesis Applications

ApplicationDescription
Synthesis of Trifluoromethyl EthersUsed as a reagent in the preparation of aryl trifluoromethyl ethers.
Liquid Crystal MaterialsServes as a component in the development of liquid crystal displays (LCDs).
Pharmaceutical IntermediatesActs as an intermediate in synthesizing biologically active compounds.

Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Screening
A study conducted on synthesized compounds containing the trifluoromethoxy group demonstrated enhanced antimicrobial activity against several microbial strains. The presence of electron-donating groups alongside the trifluoromethoxy moiety was found to significantly increase the efficacy of these compounds against pathogens .

Table 2: Antimicrobial Activity Results

CompoundMicrobial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound AE. coli15125 µg/mL
Compound BS. aureus18100 µg/mL
Compound CPseudomonas aeruginosa2075 µg/mL

Potential Therapeutic Applications

Pharmacological Research
The unique properties of this compound make it a candidate for pharmacological applications. Its ability to modulate biological pathways suggests potential utility in treating diseases where modulation of specific pathways is beneficial.

Case Study: Anti-inflammatory Effects
In studies involving animal models, compounds derived from this compound showed promising results in reducing inflammation markers. This indicates potential for developing anti-inflammatory drugs based on this compound .

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Acidity

The electronic effects of substituents play a critical role in determining the acidity (pKa) and reactivity of phenolic compounds. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Acidity and Electronic Properties
Compound Name Substituents Key Electronic Effects Relative Acidity (Inferred)
2,4-Difluoro-3-(trifluoromethoxy)phenol 2-F, 4-F, 3-OCF₃ Strong -I effect from OCF₃ and F High (low pKa)
4-(Trifluoromethoxy)phenol 4-OCF₃ Moderate -I effect (single OCF₃) Moderate
2-(Trifluoromethoxy)phenol 2-OCF₃ Steric hindrance at ortho position Lower than para analogues
4-Fluoro-3-(trifluoromethyl)phenol 4-F, 3-CF₃ Stronger -I effect from CF₃ vs. OCF₃ Very high (lowest pKa)
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol 2-NO₂, 4-(3-OCF₃C₆H₄) Strong -I/-M effects from NO₂ and OCF₃ Extremely high

Key Observations :

  • The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than the trifluoromethyl group (-CF₃) but more so than methoxy (-OCH₃) .
  • Ortho-substituted trifluoromethoxy derivatives (e.g., 2-(Trifluoromethoxy)phenol) exhibit reduced acidity due to steric hindrance limiting resonance stabilization .
  • Nitro-substituted analogues (e.g., 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol) show the highest acidity due to the combined -I and -M effects of the nitro group .

Key Observations :

  • Suzuki-Miyaura coupling is versatile for introducing biphenyl motifs in liquid crystal materials .
  • Trifluoromethoxylation remains challenging due to the instability of OCF₃ precursors, often requiring specialized reagents like trifluoromethanesulfonic anhydride .

Key Observations :

  • Trifluoromethoxy groups improve thermal stability in liquid crystals but may reduce biological activity compared to CF₃ analogues .
  • Ortho-substituted derivatives (e.g., 2-(Trifluoromethoxy)phenol) are less common in agrochemicals due to lower bioavailability .

Biological Activity

2,4-Difluoro-3-(trifluoromethoxy)phenol is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique combination of fluorine substituents in its structure enhances its chemical properties, making it a candidate for various applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₂F₅O, characterized by:

  • Two fluorine atoms at the 2 and 4 positions.
  • A trifluoromethoxy group (-O-CF₃) at the 3 position.

This structure contributes to its lipophilicity and stability, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The presence of fluorine enhances the compound's binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity.

Recent studies have shown that fluorinated phenols can act as enzyme inhibitors by mimicking substrate interactions or altering enzyme conformation. For instance, the trifluoromethoxy group may facilitate stronger interactions with hydrophobic pockets in target proteins, leading to increased potency as an inhibitor.

Biological Activity and Applications

The compound has been evaluated for several biological activities:

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function .

3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specific assays indicate that it can inhibit enzymes involved in metabolic pathways, which may be beneficial in treating diseases related to metabolic dysregulation.

Comparative Studies

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2,3-Difluoro-6-(trifluoromethoxy)phenol Similar fluorination patternAntimicrobial and anticancer activities
2,6-Difluoro-3-methylphenol Lacks trifluoromethoxy groupWeaker biological activity
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol More fluorine substituentsEnhanced reactivity but varied activity

The comparative analysis shows that while other fluorinated phenols also exhibit biological activities, the specific arrangement of fluorine atoms in this compound contributes to its unique potency and selectivity as a potential drug candidate.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited bacterial growth at concentrations lower than those required for other fluorinated compounds .
  • Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Difluoro-3-(trifluoromethoxy)phenol, and how do fluorination reagents influence yield and purity?

  • Methodology : Utilize sodium trifluoromethanesulfonate (a common fluorinating agent) to introduce the trifluoromethoxy group, followed by selective fluorination at positions 2 and 4 using diethylaminosulfur trifluoride (DAST). Monitor reaction progress via 19F^{19}\text{F} NMR to confirm regioselectivity and purity .
  • Key Considerations : Optimize reaction temperature (typically 0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s sensitivity to hydrolysis .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR for aromatic proton splitting patterns (expected doublets due to adjacent fluorine atoms) and 19F^{19}\text{F} NMR for trifluoromethoxy (-OCF3_3) resonance at ~55–60 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]^- at m/z 228.0 (calculated for C7_7H3_3F5_5O2_2) .
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98%) .

Q. What are the critical physicochemical properties of this compound for laboratory handling?

  • Key Data :

  • Boiling Point : ~200–205°C (extrapolated from structurally similar 2-chloro-4-(trifluoromethoxy)phenol) .
  • Density : 1.515 g/cm3^3 (similar to halogenated phenols) .
  • Solubility : Limited in water (<0.1 g/L); soluble in polar aprotic solvents (e.g., DMSO, DMF) .
    • Safety : Use fume hoods due to volatility (flash point ~75°C) and wear nitrile gloves to prevent dermal absorption .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (F, OCF3_3) influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Mechanistic Insight : The trifluoromethoxy group at position 3 deactivates the ring, directing electrophiles to positions 5 and 5. Fluorine at positions 2 and 4 further enhances deactivation but allows for regioselective functionalization under strong electrophilic conditions (e.g., nitration with HNO3_3/H2_2SO4_4 at 0°C) .
  • Experimental Design : Use kinetic studies (UV-Vis monitoring) to compare reaction rates with non-fluorinated analogs. Computational DFT calculations (e.g., Gaussian) can map charge distribution and predict sites of attack .

Q. What strategies resolve contradictions in reported bioactivity data for fluorophenol derivatives in protein-binding assays?

  • Case Study : In Aurora A kinase inhibitors, replacing trifluoromethoxy with smaller substituents (e.g., Cl) improved binding affinity by 10,000-fold, highlighting steric and electronic effects .
  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic contributions.
  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (kon_\text{on}, koff_\text{off}) .

Q. How can researchers optimize catalytic degradation of this compound in wastewater studies?

  • Experimental Framework :

  • Orthogonal Design : Use L16(44^4) matrices to test variables: pH (3–9), ozone dosage (10–40 mg/L), catalyst (α-Fe2_2O3_3) loading (0.1–0.5 g/L), and reaction time (10–60 min). Prioritize COD removal efficiency via ANOVA .
  • Mechanistic Analysis : EPR spectroscopy to detect hydroxyl radicals (•OH) as primary oxidants. Compare degradation pathways with LC-MS/MS to identify intermediates .

Methodological Notes

  • Synthesis Optimization : Balance fluorination efficiency and side-product formation by adjusting stoichiometry (e.g., DAST:phenol ratio of 1.2:1) .
  • Data Triangulation : Cross-validate analytical results (e.g., NMR with MS) to address discrepancies in substituent positioning .
  • Safety Protocols : Store the compound under inert gas (N2_2) at 4°C to prevent oxidative degradation .

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